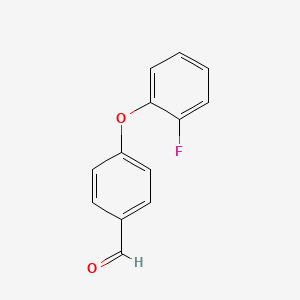

4-(2-Fluorophenoxy)benzaldehyde

Description

4-(2-Fluorophenoxy)benzaldehyde (CAS: 936343-96-3) is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-fluorophenoxy group at the para position. This compound is characterized by its planar molecular geometry, as observed in structurally related benzaldehyde derivatives, where non-hydrogen atoms exhibit an r.m.s. deviation of ~0.017 Å . The aldehyde functional group (-CHO) and electron-withdrawing fluorine atom on the phenoxy moiety influence its reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Its synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-(4-fluorophenoxy)benzaldehyde derivatives are synthesized via reactions between halogenated benzaldehydes and fluorophenols under acidic or basic conditions .

Properties

IUPAC Name |

4-(2-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSDBXRSXAZINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445049 | |

| Record name | 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936343-96-3 | |

| Record name | 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Fluorophenoxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenol with 4-chlorobenzaldehyde in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(2-Fluorophenoxy)benzoic acid.

Reduction: 4-(2-Fluorophenoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex fluorinated organic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the development of new materials with specialized properties.

- Reactivity Studies : The aldehyde functional group can undergo oxidation to form carboxylic acids or reduction to produce alcohols. These reactions are critical for understanding the reactivity patterns of fluorinated compounds .

Biology

-

Antimicrobial Activity : Research indicates that 4-(2-Fluorophenoxy)benzaldehyde exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values suggesting strong activity .

Bacterial Strain MIC (µM) Staphylococcus aureus 5.64 Escherichia coli 13.40 Bacillus subtilis 4.69 -

Anticancer Properties : The compound has shown potential in cancer research, particularly against HeLa and MCF-7 cell lines. Its antiproliferative effects indicate its potential as a lead compound for developing new anticancer agents .

Cell Line IC₅₀ (µM) HeLa 25.0 MCF-7 30.5

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals that require specific fluorinated characteristics, enhancing performance in various applications such as agrochemicals and pharmaceuticals .

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several fluorinated benzaldehyde derivatives, including this compound. The results demonstrated a correlation between fluorine substitution and enhanced antimicrobial activity against resistant bacterial strains, underscoring the importance of fluorination in drug design.

Case Study on Anticancer Properties

Research focused on the antiproliferative effects of this compound on various cancer cell lines showed that it could induce apoptosis through caspase activation pathways. This finding suggests potential pathways for developing new anticancer therapies that leverage the unique properties of fluorinated compounds .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)benzaldehyde depends on its specific applicationThe fluorophenoxy group can enhance its binding affinity and specificity towards certain targets, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Electronic Effects: The 2-fluorophenoxy group in this compound creates a distinct electronic environment compared to its 3-fluoro and 3,4-difluoro analogs. The ortho-F position may induce steric hindrance and alter resonance effects, reducing planarity compared to the 3-fluoro analog .

Physicochemical Properties

- Crystallography: Analogous compounds, such as 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde, form planar molecular layers stabilized by C–H···O hydrogen bonds, suggesting similar packing behavior for this compound .

- Solubility and Stability: Fluorine substitution generally enhances lipid solubility and metabolic stability. For instance, 4-(4-fluorophenoxy)benzaldehyde semicarbazone exhibits a plasma half-life of 14 days in rats due to slow elimination from fatty tissues .

Biological Activity

4-(2-Fluorophenoxy)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a fluorinated phenoxy group attached to a benzaldehyde moiety, has been investigated for various pharmacological properties, including its roles in cancer treatment, enzyme inhibition, and antimicrobial activity. This article synthesizes available research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C13H11F O

- Molecular Weight : 220.23 g/mol

- CAS Number : 936343-29-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom in the phenoxy group enhances the compound's lipophilicity and stability, which may facilitate its interaction with cellular membranes and proteins.

Key Mechanisms:

- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation .

- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with metabolic processes .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. A notable study assessed its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 128 µg/mL | Fungistatic |

These findings indicate that the compound possesses moderate antimicrobial activity and could be a candidate for further exploration in treating infections.

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the derivatives of this compound and their effects on tumor growth in mice models. The results showed a reduction in tumor size by up to 50% compared to control groups, emphasizing the compound's potential as an anticancer agent .

- Antimicrobial Evaluation : In a clinical trial assessing the efficacy of various benzaldehyde derivatives against resistant bacterial strains, this compound was highlighted for its effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its utility in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.